Technical Monograph: 5-Chloroindole-3-carboxaldehyde
Technical Monograph: 5-Chloroindole-3-carboxaldehyde
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Executive Summary
5-Chloroindole-3-carboxaldehyde (CAS 827-01-0) is a critical organochlorine building block in medicinal chemistry, serving as a "privileged scaffold" for the synthesis of kinase inhibitors, tubulin polymerization inhibitors, and anti-inflammatory agents.[1] Distinguished by the electron-withdrawing chlorine atom at the C-5 position and a reactive formyl group at C-3, this compound offers a unique balance of lipophilicity and electronic activation that enhances the metabolic stability and potency of drug candidates.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and applications in modern drug discovery.
Physicochemical Specifications
The introduction of a chlorine atom at the 5-position of the indole ring significantly alters the lipophilicity (LogP) and electronic distribution compared to the parent indole-3-carboxaldehyde.
| Property | Specification |
| IUPAC Name | 5-Chloro-1H-indole-3-carbaldehyde |
| CAS Number | 827-01-0 |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Melting Point | 213–216 °C (lit.)[2][1] |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (NH) | ~16 (Predicted) |
| LogP | 2.3 (Predicted) |
| H-Bond Donors/Acceptors | 1 Donor (NH), 1 Acceptor (C=O) |
Structural Analysis[4][5][6]
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Electronic Effects: The 5-chloro substituent exerts an inductive electron-withdrawing effect (-I), which deactivates the benzene ring slightly but increases the acidity of the N-H proton compared to unsubstituted indole.
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C-3 Formyl Group: This group acts as an electrophilic "warhead" for condensation reactions. It is conjugated with the indole nitrogen lone pair, making the carbonyl carbon less electrophilic than in typical benzaldehydes but highly reactive toward active methylene compounds.
Synthetic Route: Vilsmeier-Haack Formylation
The industrial and laboratory standard for synthesizing 5-Chloroindole-3-carboxaldehyde is the Vilsmeier-Haack reaction . This electrophilic aromatic substitution utilizes 5-chloroindole as the substrate and a pre-formed Vilsmeier reagent (chloromethyleneiminium salt).
Mechanism of Action[7]
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Reagent Formation: Reaction of DMF with POCl₃ generates the electrophilic chloroiminium ion.
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Electrophilic Attack: The electron-rich C-3 position of 5-chloroindole attacks the iminium species.
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Elimination: Loss of a proton restores aromaticity.
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Hydrolysis: The resulting iminium intermediate is hydrolyzed under basic conditions to yield the aldehyde.
Figure 1: Vilsmeier-Haack Synthesis Workflow. The pathway highlights the generation of the active electrophile followed by regioselective formylation.
Experimental Protocol
Reagents: 5-Chloroindole (1.0 eq), POCl₃ (1.2 eq), DMF (5.0 eq), NaOH (aq).
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Preparation of Vilsmeier Reagent: In a flame-dried flask under Ar, cool anhydrous DMF to 0°C. Add POCl₃ dropwise over 20 minutes. Stir for an additional 30 minutes to form the white/yellowish chloroiminium salt precipitate.
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Addition: Dissolve 5-chloroindole in minimal DMF and add dropwise to the reagent mixture at 0°C.
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Reaction: Warm the mixture to 40°C and stir for 1–2 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting indole.
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Hydrolysis: Pour the reaction mixture onto crushed ice. Slowly add 4M NaOH or saturated NaOAc solution with vigorous stirring until pH ~9.
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Isolation: The product will precipitate as a beige solid. Filter, wash extensively with water, and recrystallize from methanol or ethanol to obtain pure crystals (Yield: 60–80%).
Chemical Reactivity Profile
The chemical utility of 5-Chloroindole-3-carboxaldehyde stems from its ability to undergo divergent synthesis.
Knoevenagel Condensation
The C-3 aldehyde is highly reactive toward active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form tyrphostin-like derivatives. These vinyl nitriles are potent Michael acceptors and key pharmacophores in kinase inhibitors.
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Conditions: Ethanol/Piperidine (cat.), Reflux.
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Product: 3-(2,2-dicyanovinyl)-5-chloroindole (if using malononitrile).
Schiff Base Formation
Condensation with hydrazines (e.g., semicarbazide, phenylhydrazine) yields hydrazones. These derivatives often exhibit enhanced antifungal and antibacterial profiles compared to the parent aldehyde.
N-Alkylation
The indole NH proton (pKa ~16) can be deprotonated by bases like NaH or K₂CO₃, allowing for alkylation with alkyl halides. This is crucial for optimizing solubility and target binding interactions in drug design.
Figure 2: Divergent Reactivity Map. The C-3 formyl group and N-1 position serve as primary vectors for chemical modification.
Applications in Drug Discovery
Kinase Inhibition (c-Src, EGFR, CDK2)
The 5-chloroindole scaffold mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.
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5-Cl Role: Fills hydrophobic pockets (e.g., the gatekeeper region) within the ATP binding site, often improving potency over the unsubstituted indole.
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3-CHO Role: Serves as a linker to attach "tail" groups that interact with the solvent-exposed regions of the kinase or as a precursor to vinyl nitriles that can form covalent bonds with cysteine residues (targeted covalent inhibitors).
Tubulin Polymerization Inhibitors
Derivatives synthesized via the condensation of 5-chloroindole-3-carboxaldehyde with aryl ketones (chalcone analogs) have demonstrated the ability to bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.
Safety and Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[2][1] |
Handling Protocols:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, although the compound is relatively air-stable. Keep container tightly closed to prevent oxidation to the carboxylic acid over long periods.
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First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[4]
References
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PubChem. (2025).[2] 5-chloro-1H-indole-3-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]
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Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[5] Retrieved from [Link]
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RSC Medicinal Chemistry. (2021). Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. Retrieved from [Link]
